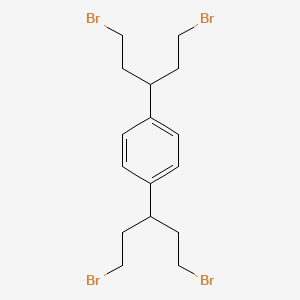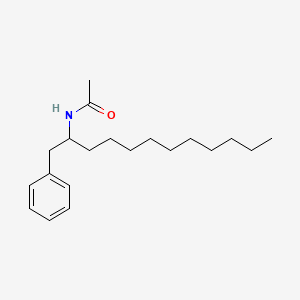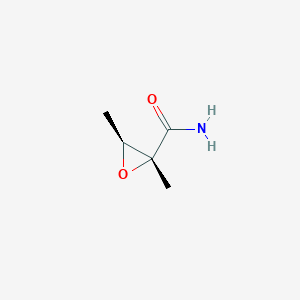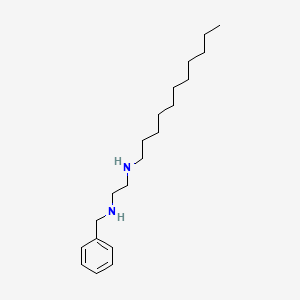
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine is an organic compound with the molecular formula C20H36N2 It is a diamine derivative, characterized by the presence of a benzyl group attached to one nitrogen atom and an undecyl chain attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of benzylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine is reacted with ethylene oxide to form N-benzylethanolamine.
Step 2: N-benzylethanolamine is then reacted with undecylamine in the presence of a dehydrating agent such as thionyl chloride to yield N1-Benzyl-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of N1-Benzyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The benzyl and undecyl groups contribute to the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diamine structure enables the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Benzyl-N~2~-decylethane-1,2-diamine
- N~1~-Benzyl-N~2~-dodecylethane-1,2-diamine
- N~1~-Benzyl-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the combination of benzyl and undecyl groups. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
627521-09-9 |
|---|---|
Molecular Formula |
C20H36N2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
N'-benzyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-13-16-21-17-18-22-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3 |
InChI Key |
KCYQVWPFXMVOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)
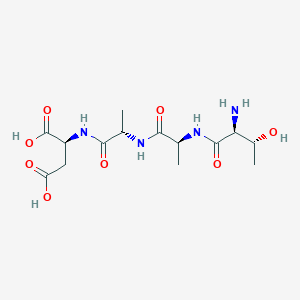
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
